2-Chloro-4,5-difluorobenzonitrile
Overview
Description
2-Chloro-4,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It has a molecular weight of 173.55 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-difluorobenzonitrile consists of a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
2-Chloro-4,5-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 173.55 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Selective Herbicides
One notable application of fluorinated benzonitriles, including compounds similar to 2-chloro-4,5-difluorobenzonitrile, is in the synthesis of selective herbicides. These compounds serve as intermediates in the production of cyhalofop butyl, a selective herbicide. The synthesis involves processes such as amidation, dehydration, and fluorination, highlighting the compound's role in developing agricultural chemicals (Cheng Zhi-ming, 2006).
Spectroscopic Studies and Molecular Geometry
Fluorinated benzonitriles, including variations similar to 2-chloro-4,5-difluorobenzonitrile, have been subjects of spectroscopic studies to understand their molecular geometry and electronic structure. Fourier Transform Microwave (FTMW) spectroscopy has been used to investigate the ground state rotational spectra of these compounds, providing insights into their structural trends and electronic configurations. Such studies contribute to our understanding of how fluorination affects the geometry and properties of benzonitriles (M. Kamaee et al., 2015).
Development of Novel Pesticides
Another application is in the development of novel pesticides. For instance, 2-chloro-4,5-difluorobenzonitrile derivatives have been utilized in synthesizing bistrifluron, a compound exhibiting potent growth-retarding activity against pests. This showcases the compound's utility in creating more effective and potentially less harmful agricultural chemicals (Liu An-chan, 2015).
Material Science and Polymer Research
In material science, derivatives of 2-chloro-4,5-difluorobenzonitrile have been explored for synthesizing novel fluorine-containing polymers. These polymers demonstrate excellent solubility and thermal stability, making them suitable for various applications, including in the electronics and aerospace industries. The incorporation of fluorinated benzonitriles into polymers can significantly enhance their properties (K. Kimura et al., 2001).
Safety And Hazards
2-Chloro-4,5-difluorobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-4,5-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDICFDUJUQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399152 | |
Record name | 2-Chloro-4,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorobenzonitrile | |
CAS RN |
135748-34-4 | |
Record name | 2-Chloro-4,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135748-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135748-34-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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